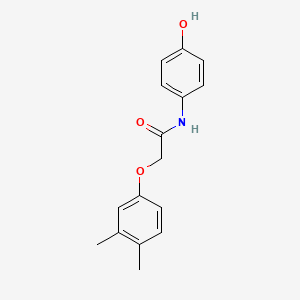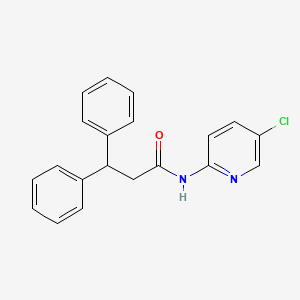
2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide, also known as DMPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to have several biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of various enzymes and proteins involved in cell growth and inflammation. Specifically, 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis (programmed cell death), and the inhibition of inflammatory pathways. Additionally, 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been shown to have antioxidant activity, potentially making it useful in the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide in laboratory experiments is that it is a well-established compound with a relatively simple synthesis method. Additionally, 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been extensively studied for its potential use in various scientific research applications, making it a promising candidate for further investigation. However, one limitation of using 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for the study of 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide, including further investigation of its mechanism of action, exploration of its potential use in the treatment of neurodegenerative diseases, and the development of more potent and selective 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide analogs. Additionally, the use of 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide in combination with other compounds may enhance its therapeutic potential and lead to the development of more effective treatments for various diseases.
Synthesis Methods
The synthesis of 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide involves the reaction of 3,4-dimethylphenol with 4-chloroaniline in the presence of sodium hydroxide and copper powder. The resulting product is then reacted with acetic anhydride to yield 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide. The synthesis of this compound has been well-established and can be easily reproduced in a laboratory setting.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been studied for its potential use in several scientific research applications, including cancer research, neuroprotection, and anti-inflammatory activity. In cancer research, 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-3-8-15(9-12(11)2)20-10-16(19)17-13-4-6-14(18)7-5-13/h3-9,18H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJCZLAHLCAVIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5818370.png)
![[(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5818383.png)
![4-bromo-N'-[(2,5-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5818390.png)

![benzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5818393.png)
![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B5818401.png)
![N-allyl-2-(4-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5818404.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5818407.png)
![1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5818409.png)
![2-[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5818413.png)
![ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5818414.png)
![4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5818416.png)
![ethyl 3-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5818418.png)
![N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5818443.png)